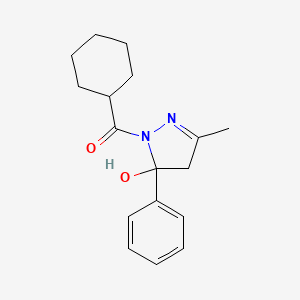
1-(cyclohexylcarbonyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylcarbonyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as rofecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) that has been used to treat pain and inflammation. However,
作用機序
The mechanism of action of 1-(Cyclohexylcarbonyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound can reduce inflammation and pain, which makes it useful in the treatment of various conditions, including arthritis and cancer. Moreover, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 1-(Cyclohexylcarbonyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
1-(Cyclohexylcarbonyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has several potential future directions for research. One of the areas of research is the development of new cancer therapies based on this compound. Moreover, this compound can be used as a tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. Additionally, this compound can be used in the development of new anti-inflammatory drugs that have fewer side effects than current NSAIDs.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. This compound has been extensively studied for its anticancer properties and its ability to reduce inflammation and pain. Moreover, this compound has several potential future directions for research, including the development of new cancer therapies and anti-inflammatory drugs. However, further research is needed to fully understand the mechanisms of action of this compound and its potential toxicity.
合成法
The synthesis of 1-(Cyclohexylcarbonyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through various methods. One of the most common methods is the reaction between 4-(4-methylphenyl)-3-butyn-2-one and cyclohexanone in the presence of sodium hydroxide and ethanol. This reaction leads to the formation of this compound.
科学的研究の応用
1-(Cyclohexylcarbonyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of cancer research. Several studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Moreover, this compound has been found to be effective against several types of cancer, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
cyclohexyl-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-12-17(21,15-10-6-3-7-11-15)19(18-13)16(20)14-8-4-2-5-9-14/h3,6-7,10-11,14,21H,2,4-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJJNVJBSMDKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)
![1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)
![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)

![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)
![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)
